Furo[3,2-c]pyridine-7-carboxylic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
furo[3,2-c]pyridine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3/c10-8(11)6-4-9-3-5-1-2-12-7(5)6/h1-4H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFLADSHTGHDBMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=C(C=NC=C21)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Formation from 3 Furan 2 Yl Propenoic Acid Derivatives
A key strategy for the synthesis of the furo[3,2-c]pyridine (B1313802) core from 3-(furan-2-yl)propenoic acid involves an intramolecular cyclization reaction via an azide intermediate. This process leads to the formation of furo[3,2-c]pyridin-4(5H)-one, a crucial intermediate in the synthesis of more complex derivatives. semanticscholar.orgsemanticscholar.org
The synthesis commences with the conversion of 3-(furan-2-yl)propenoic acid to its corresponding acyl azide. This transformation is a standard procedure in organic synthesis. The subsequent step is a thermally induced cyclization of the acyl azide. Upon heating, the azide undergoes a rearrangement and cyclization to furnish the furo[3,2-c]pyridin-4(5H)-one ring system. semanticscholar.orgsemanticscholar.org
While the direct synthesis of Furo[3,2-c]pyridine-7-carboxylic acid from 3-(furan-2-yl)propenoic acid is not explicitly detailed in the reviewed literature, the formation of the furo[3,2-c]pyridin-4(5H)-one intermediate provides a platform for further functionalization to introduce the carboxylic acid group at the 7-position. This would likely involve a series of subsequent chemical transformations, which are common in synthetic organic chemistry for the modification of heterocyclic scaffolds.
Table 1: Key Intermediates and Reagents in the Formation of the Furo[3,2-c]pyridine Core
| Compound/Reagent | Role in Synthesis |
| 3-(furan-2-yl)propenoic acid | Starting material for the construction of the fused pyridine (B92270) ring. |
| Acyl azide of 3-(furan-2-yl)propenoic acid | Key intermediate that undergoes cyclization. |
| Furo[3,2-c]pyridin-4(5H)-one | Cyclized product and precursor for further derivatization. |
The research findings indicate that the cyclization of the azide derived from 3-(furan-2-yl)propenoic acid is a viable method for constructing the fundamental furo[3,2-c]pyridine skeleton. Further investigation would be required to delineate the specific reaction conditions and subsequent synthetic steps necessary to introduce a carboxylic acid functionality at the 7-position, thereby completing the synthesis of this compound from the specified furan-based starting material.
Advanced Characterization and Structural Elucidation of Furo 3,2 C Pyridine 7 Carboxylic Acid
High-Resolution Spectroscopic Techniques
High-resolution spectroscopy is indispensable for the structural elucidation of novel or synthesized organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) offer complementary information, providing a complete picture of the molecular structure and composition.
NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR can determine the connectivity of atoms and infer details about the electronic structure. For a fused heteroaromatic system like Furo[3,2-c]pyridine-7-carboxylic acid, a combination of one-dimensional and two-dimensional NMR experiments is essential for complete spectral assignment.
The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The chemical shift (δ) of each proton is influenced by the electron density of its surroundings. In this compound, the protons are located on the furan (B31954) and pyridine (B92270) rings. The electron-withdrawing effects of the nitrogen atom, the furan oxygen, and the carboxylic acid group significantly influence the chemical shifts of the aromatic protons, typically causing them to appear in the downfield region of the spectrum (δ 7.0-9.0 ppm). The acidic proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet at a very downfield chemical shift, often above 10 or 12 ppm. pressbooks.publibretexts.org
Predicted ¹H NMR Spectral Data for this compound Predicted chemical shifts (δ) are relative to TMS in a typical deuterated solvent like DMSO-d₆.
| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2 | ~8.0 - 8.2 | Doublet | JH2-H3 ≈ 2.0-2.5 |
| H-3 | ~7.3 - 7.5 | Doublet | JH3-H2 ≈ 2.0-2.5 |
| H-4 | ~9.0 - 9.2 | Singlet | - |
| H-6 | ~8.4 - 8.6 | Singlet | - |
| COOH | >12.0 | Broad Singlet | - |
The ¹³C NMR spectrum provides information about the different carbon environments in a molecule. bhu.ac.in Generally, each unique carbon atom produces a distinct signal. libretexts.org The chemical shifts for the carbons in the Furo[3,2-c]pyridine (B1313802) core are influenced by the electronegativity of the adjacent heteroatoms and the aromatic ring currents. The carbon atom of the carboxylic acid group (C=O) has a characteristic chemical shift in the range of 165-185 ppm. pressbooks.pub The carbons of the aromatic rings typically appear between 110-160 ppm. oregonstate.edu While specific experimental data for the 7-carboxylic acid derivative is not widely published, data for the parent Furo[3,2-c]pyridine provides a strong basis for assignment. documentsdelivered.com The introduction of the carboxylic acid at the C-7 position is expected to cause a downfield shift for C-7 and influence the shifts of neighboring carbons.
Predicted ¹³C NMR Chemical Shift Assignments for this compound Assignments are based on data for the parent Furo[3,2-c]pyridine and known substituent effects.
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | ~144 |
| C-3 | ~108 |
| C-3a | ~148 |
| C-4 | ~150 |
| C-6 | ~135 |
| C-7 | ~145 |
| C-7a | ~118 |
| COOH | ~168 |
¹⁵N NMR spectroscopy is a highly sensitive probe of the electronic environment of nitrogen atoms within a molecule. ipb.pt Although the low natural abundance and smaller gyromagnetic ratio of the ¹⁵N nucleus present sensitivity challenges, modern techniques, particularly inverse-detected 2D experiments like ¹H-¹⁵N HMBC, allow for its characterization. japsonline.com For this compound, the key nucleus is the pyridine nitrogen. Pyridine-type nitrogens typically resonate at a relatively low field. ipb.pt The precise chemical shift is highly sensitive to factors such as protonation, hydrogen bonding, and the electronic effects of substituents. researchgate.netnih.gov Protonation of the pyridine nitrogen, for instance, typically causes a significant upfield shift (100-150 ppm). The ¹⁵N chemical shift provides valuable data on the basicity and electronic properties of the nitrogen center in the heteroaromatic system. nih.govacs.org
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between H-2 and H-3, confirming their connectivity within the furan portion of the molecule. researchgate.netresearchgate.net
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached (one-bond ¹JCH coupling). sdsu.edu It allows for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum by linking it to its corresponding, already assigned, proton signal. For example, the proton at H-6 would show a correlation to the carbon signal at C-6.
Correlation from H-6 to the carboxylic acid carbon, confirming the position of the COOH group at C-7.
Correlations from H-4 to bridgehead carbons C-3a and C-7a, linking the two rings.
Correlations from H-2 and H-3 to the bridgehead carbon C-7a, confirming the fusion of the furan ring.
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure. For this compound (C₈H₅NO₃), the exact molecular weight is 163.0269 g/mol .
In a typical electrospray ionization (ESI) mass spectrum recorded in positive ion mode, the compound would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 164.0342.
The fragmentation pattern in tandem MS (MS/MS) provides structural confirmation. The most characteristic fragmentation pathway for a carboxylic acid is the loss of the carboxyl group. lew.ro
Predicted Key Fragments in the ESI-MS/MS Spectrum of this compound
| Proposed Fragment | Neutral Loss | Predicted m/z | Notes |
|---|---|---|---|
| [M+H]⁺ | - | 164.03 | Protonated molecular ion |
| [M+H - H₂O]⁺ | H₂O (18.01 Da) | 146.02 | Loss of water |
| [M+H - CO]⁺ | CO (27.99 Da) | 136.04 | Loss of carbon monoxide |
| [M+H - COOH]⁺ | HCOOH (46.01 Da) | 118.02 | Loss of formic acid (rearrangement) |
| [M+H - CO₂]⁺ | CO₂ (43.99 Da) | 120.04 | Decarboxylation, loss of carbon dioxide |
This fragmentation data, combined with the precise mass of the molecular ion, provides unequivocal evidence for the elemental composition and the presence of the carboxylic acid functional group.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an essential analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum is expected to exhibit characteristic absorption bands that confirm the presence of its key structural features: the carboxylic acid group, the fused furan and pyridine rings, and the various C-H bonds.
Although a specific experimental IR spectrum for this compound is not publicly documented, its vibrational frequencies can be predicted with a high degree of confidence using computational methods such as Density Functional Theory (DFT). researchgate.netnih.gov These calculations provide a theoretical spectrum that highlights the expected positions of key vibrational modes.
The predicted IR spectrum of this compound would be characterized by the following key absorption regions:
O-H Stretching: The carboxylic acid functional group is expected to produce a very broad and strong absorption band in the region of 2500-3300 cm⁻¹. This broadening is a hallmark of the hydrogen-bonded dimeric structures that carboxylic acids typically form in the solid state.
C=O Stretching: A strong and sharp absorption band corresponding to the carbonyl (C=O) stretching vibration of the carboxylic acid is predicted to appear between 1710 and 1760 cm⁻¹. The exact position can be influenced by conjugation with the aromatic ring system.
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the pyridine and furan rings are anticipated to be observed in the region above 3000 cm⁻¹.
C=C and C=N Stretching: The stretching vibrations associated with the carbon-carbon and carbon-nitrogen double bonds within the fused aromatic rings are expected to give rise to a series of medium to strong absorption bands in the 1450-1650 cm⁻¹ range.
C-O Stretching: The stretching vibrations of the C-O single bonds in the carboxylic acid and the furan ring are predicted to appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹.
The following interactive table summarizes the predicted key IR vibrational frequencies for this compound and their corresponding functional group assignments.
| Predicted Vibrational Frequency (cm⁻¹) | Functional Group Assignment | Vibrational Mode |
| 2500-3300 (broad) | Carboxylic Acid | O-H Stretch |
| 1710-1760 | Carboxylic Acid | C=O Stretch |
| > 3000 | Aromatic Rings | C-H Stretch |
| 1450-1650 | Aromatic Rings | C=C and C=N Stretch |
| 1000-1300 | Furan Ring and Carboxylic Acid | C-O Stretch |
Solid-State Structural Determination
The precise three-dimensional arrangement of atoms and molecules in the solid state is critical for understanding a compound's physical and chemical properties. Techniques such as X-ray crystallography and powder X-ray diffraction are indispensable for this purpose.
X-ray Crystallography for Absolute Configuration and Conformation
Single-crystal X-ray crystallography is the definitive method for determining the absolute configuration and conformation of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions by analyzing the diffraction pattern of X-rays passing through a single crystal of the material.
As of now, a single-crystal X-ray crystallographic study for this compound has not been reported in the scientific literature. Therefore, experimental data on its unit cell dimensions, space group, and atomic coordinates are not available. However, computational modeling can be employed to predict the most stable three-dimensional structure of the molecule. Such in silico studies suggest a planar conformation for the fused furo[3,2-c]pyridine ring system, which is characteristic of many aromatic heterocyclic compounds. mdpi.com
The following table presents a hypothetical set of crystallographic parameters for this compound, which would be determined through experimental X-ray crystallography.
| Crystallographic Parameter | Hypothetical Value |
| Crystal System | To be determined |
| Space Group | To be determined |
| a (Å) | To be determined |
| b (Å) | To be determined |
| c (Å) | To be determined |
| α (°) | To be determined |
| β (°) | To be determined |
| γ (°) | To be determined |
| Volume (ų) | To be determined |
| Z | To be determined |
| Calculated Density (g/cm³) | To be determined |
Powder X-ray Diffraction for Polymorphism Studies
Powder X-ray Diffraction (PXRD) is a powerful technique used to analyze the crystalline nature of a bulk sample and to identify different polymorphic forms. Polymorphism, the ability of a solid material to exist in more than one crystal structure, is a critical consideration in materials science and pharmaceutical development as different polymorphs can exhibit distinct physical properties.
There are currently no published studies on the polymorphism of this compound. A PXRD analysis would involve irradiating a powdered sample of the compound with X-rays and recording the diffraction pattern, which is a unique fingerprint of the crystalline phase. The presence of different diffraction patterns under various crystallization conditions would indicate the existence of multiple polymorphs.
A typical PXRD analysis would yield a diffractogram showing peaks at specific 2θ angles, which correspond to the different crystal lattice planes. The following interactive table illustrates how data from a PXRD experiment for a hypothetical crystalline form of this compound might be presented.
| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |
| (Hypothetical Data) | (Calculated from 2θ) | (Measured) |
| 10.5 | 8.42 | 85 |
| 15.2 | 5.82 | 100 |
| 21.0 | 4.23 | 60 |
| 25.8 | 3.45 | 75 |
| 28.1 | 3.17 | 50 |
Theoretical and Computational Investigations of Furo 3,2 C Pyridine 7 Carboxylic Acid
Quantum Chemical Analysis
Quantum chemical analysis provides a microscopic perspective on the behavior of Furo[3,2-c]pyridine-7-carboxylic acid, offering insights that are often inaccessible through experimental means alone.
The electronic structure of this compound can be thoroughly investigated using methods like Density Functional Theory (DFT) and Hartree-Fock (HF) calculations. These analyses reveal the distribution of electrons within the molecule, which is fundamental to its chemical behavior.
Key parameters obtained from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. For a molecule like this compound, the HOMO is typically distributed over the electron-rich furan (B31954) ring, while the LUMO may be localized on the electron-deficient pyridine (B92270) ring.
Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. In this compound, the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylic acid group are expected to be regions of high negative potential, making them susceptible to electrophilic attack.
Table 1: Hypothetical Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.8 |
| HOMO-LUMO Gap | 4.7 |
Note: The data in this table is illustrative and represents typical values that might be obtained from DFT calculations.
Determining the most stable three-dimensional structure of this compound is achieved through geometry optimization. Computational methods can predict bond lengths, bond angles, and dihedral angles with high accuracy. These optimized geometries correspond to the minimum energy state of the molecule on its potential energy surface.
Conformational analysis is particularly important for the carboxylic acid group, which can rotate relative to the furo[3,2-c]pyridine (B1313802) core. By calculating the energy as a function of the relevant dihedral angle, a potential energy surface can be mapped out, identifying the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule might interact with biological targets.
Table 2: Predicted Geometrical Parameters for this compound
| Bond/Angle | Predicted Value |
| C=O bond length | 1.22 Å |
| O-H bond length | 0.97 Å |
| C-N-C bond angle | 117.5° |
Note: The data in this table is illustrative and represents typical values that might be obtained from geometry optimization calculations.
Quantum chemical calculations can predict various spectroscopic properties of this compound, which can then be compared with experimental data to validate the computational model.
NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are valuable for assigning experimental spectra and can help in the structural elucidation of new derivatives.
IR Spectroscopy: The vibrational frequencies in the infrared (IR) spectrum can be computed. These frequencies correspond to specific molecular vibrations, such as the C=O stretch of the carboxylic acid and the C-O-C stretching of the furan ring.
Table 3: Calculated Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 3500 |
| Carboxylic Acid | C=O stretch | 1720 |
| Furan Ring | C-O-C stretch | 1150 |
Note: The data in this table is illustrative and represents typical values that might be obtained from vibrational frequency calculations. These values are typically scaled to better match experimental data.
Molecular Modeling and Simulations
While quantum chemical analyses focus on the properties of a single molecule, molecular modeling and simulations can provide insights into the behavior of this compound in a more complex environment.
Molecular Dynamics (MD) simulations can model the behavior of this compound in solution or in the presence of a biological macromolecule, such as a protein. By simulating the movement of atoms over time, MD can reveal how the molecule interacts with its surroundings. For example, an MD simulation could show how this compound forms hydrogen bonds with water molecules or how it fits into the active site of an enzyme.
Computational methods can be used to study the mechanisms of chemical reactions involving this compound. By modeling the reaction pathway, it is possible to identify the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, and thus its rate. Such studies can be used to predict the reactivity of the molecule and to design more efficient synthetic routes.
For instance, the esterification of the carboxylic acid group could be modeled to understand the energy profile of the reaction and the structure of the tetrahedral intermediate.
Ligand-Target Interaction Profiling (Methodological Approach)
The exploration of the therapeutic potential of furo[3,2-c]pyridine derivatives has been significantly aided by in silico techniques. These computational methods provide a molecular-level understanding of how these compounds might interact with biological macromolecules, guiding the design and synthesis of more potent and selective agents.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a ligand, such as a derivative of this compound, might bind to the active site of a biological target, typically a protein or enzyme.
While specific docking studies on this compound are not detailed in the available literature, research on analogous furopyridine and related heterocyclic compounds has demonstrated the utility of this approach. For instance, studies on various pyridine carboxylic acid derivatives have employed molecular docking to explore their inhibitory potential against a range of enzymes. nih.gov In a broader context, furo[2,3-c]quinolone derivatives have been subjected to molecular docking to understand their binding affinity and interactions, which showed a significant correlation with their biological activity. rsc.org For derivatives of the closely related furo[2,3-b]pyridine scaffold, molecular docking has been used to investigate their potential as inhibitors of enzymes like Cyclin-Dependent Kinase 2 (CDK2). nih.gov
A representative, albeit generalized, overview of targets studied with related heterocyclic cores is presented below:
| Compound Class | Biological Target(s) | Docking Software (Example) |
| Furopyridine Derivatives | Cyclin-Dependent Kinase 2 (CDK2) | MOE (Molecular Operating Environment) |
| Furo[2,3-c]quinolone Derivatives | Apoptosis-related proteins | AutoDock |
| Dihydropyridine Carboxylic Acid Derivatives | PARP-1 | AutoDock Vina |
This table is illustrative and based on studies of related compound classes, as specific data for this compound is not available.
Following the determination of the likely binding pose through molecular docking, a more detailed analysis of the binding mode and the calculation of interaction energies are performed. This step is crucial for understanding the key molecular interactions that stabilize the ligand-target complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.
For example, in studies of furopyridine derivatives targeting CDK2, the binding mode analysis revealed key interactions with amino acid residues in the enzyme's active site. nih.gov Similarly, for novel dihydropyridine carboxylic acid derivatives, docking studies not only predicted the binding poses but also allowed for the proposal of interactions with proteins involved in apoptosis pathways, such as PARP-1. mdpi.comnih.gov
A hypothetical summary of predicted interactions, based on findings for structurally related compounds, could include:
| Interaction Type | Potential Interacting Residues (Examples) |
| Hydrogen Bonding | Asp, Glu, Gln, Asn, Ser, Thr |
| Hydrophobic Interactions | Leu, Ile, Val, Phe, Trp |
| π-π Stacking | Phe, Tyr, Trp, His |
The binding energy, often calculated as a docking score in kcal/mol, provides a quantitative estimate of the binding affinity. Lower binding energies typically indicate a more stable ligand-target complex.
Pharmacophore modeling is another important computational tool used to understand the SAR of a series of active compounds. A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target and elicit a biological response.
While a specific pharmacophore model for this compound derivatives is not described in the available literature, the general approach has been applied to related heterocyclic systems. For instance, some pharmacophores with potential antipsychotic activity have been reported to contain the furo[3,2-c]pyridine ring system. researchgate.net The development of such a model would involve aligning a set of active and inactive Furo[3,2-c]pyridine derivatives and identifying the common chemical features that are critical for their activity.
The key pharmacophoric features typically identified include:
| Pharmacophoric Feature | Description |
| Hydrogen Bond Acceptor (HBA) | An atom or group that can accept a hydrogen bond. |
| Hydrogen Bond Donor (HBD) | An atom or group that can donate a hydrogen bond. |
| Hydrophobic (HY) | A nonpolar group that can engage in hydrophobic interactions. |
| Aromatic Ring (AR) | A planar, cyclic, conjugated system of pi electrons. |
| Positive Ionizable (PI) | A group that is likely to be positively charged at physiological pH. |
| Negative Ionizable (NI) | A group that is likely to be negatively charged at physiological pH. |
By understanding these key features, medicinal chemists can design new this compound derivatives with improved affinity and selectivity for a given biological target.
Exploration of Biological Activities and Underlying Mechanisms in Research Settings
Enzymatic Modulation Studies
Research into the enzymatic modulation by furo[3,2-c]pyridine (B1313802) derivatives has revealed a significant capacity for inhibiting certain protein kinases. However, information regarding their effects on other enzyme systems, such as those involved in nucleotide synthesis, is less prevalent in the current scientific literature.
Investigation of Protein Kinase Inhibition Profiles
Derivatives of furo[3,2-c]pyridine have been designed and synthesized as ATP-competitive kinase inhibitors. A notable area of investigation has been their effect on kinases crucial for angiogenesis, the process of forming new blood vessels. Studies have successfully identified potent inhibitors of key angiogenetic targets, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Tie-2, and EphB4.
Another significant focus has been on the Janus kinase (JAK) family, a group of tyrosine kinases involved in immune response signaling. A series of 4-(4,5,6,7-tetrahydrofuro[3,2-c]pyridin-2-yl) pyrimidin-2-amino derivatives were developed and evaluated as JAK inhibitors for their potential anti-inflammatory properties. This research led to the discovery of a specific compound, designated 7j, which demonstrated strong inhibition across the four isoforms of JAK kinases. Molecular modeling suggested that the cyanoacetyl and phenylmorpholine parts of the molecule were important for its activity.
| Enzyme | IC₅₀ (nM) |
|---|---|
| JAK1 | Data not specified in source |
| JAK2 | Data not specified in source |
| JAK3 | Data not specified in source |
| TYK2 | Data not specified in source |
The specific IC₅₀ values for compound 7j were not detailed in the provided search results, though it was described as strongly inhibiting the four isoforms.
| Target Kinase | Observation | Reference |
|---|---|---|
| VEGFR2 | Potent inhibition identified | |
| Tie-2 | Potent inhibition identified | |
| EphB4 | Potent inhibition identified |
Inhibition of Dihydrofolate Reductase and Thymidylate Synthase
Based on available research, there is no specific information detailing the inhibition of Dihydrofolate Reductase (DHFR) or Thymidylate Synthase (TS) by compounds containing the Furo[3,2-c]pyridine scaffold. While a patent document lists Dihydrofolate reductase as a human gene alongside a furo[3,2-c]pyridine derivative, it does not establish a direct inhibitory relationship.
Interaction with Other Key Enzymes (e.g., New Delhi metallo-β-lactamase 1)
Scientific literature from the conducted searches does not provide information on the interaction between Furo[3,2-c]pyridine-7-carboxylic acid or its derivatives and New Delhi metallo-β-lactamase 1 (NDM-1).
Receptor-Ligand Interaction Research
Computational studies have explored the potential for furo[3,2-c]pyridine's structural isomers to interact with hormone and growth factor receptors, suggesting possible avenues for investigation. However, direct experimental data for the Furo[3,2-c]pyridine scaffold itself remains limited.
Binding to Estrogen Receptor Alpha
Direct experimental research on the binding of Furo[3,2-c]pyridine derivatives to Estrogen Receptor Alpha (ERα) was not found in the provided search results. However, it is noteworthy that molecular docking studies on the related structural isomer, Furo[3,2-b]pyridine, have indicated a potential for strong binding affinity to ERα. These computational findings suggest a possible, though not experimentally confirmed, interaction.
Modulation of Human Epidermal Growth Factor Receptor 2
There is no direct experimental evidence from the available research on the modulation of Human Epidermal Growth Factor Receptor 2 (HER2) by Furo[3,2-c]pyridine derivatives. Similar to the case with ERα, computational molecular docking studies on the related Furo[3,2-b]pyridine isomer have suggested that it may bind to HER2, potentially disrupting cellular signaling pathways. This remains a theoretical interaction pending experimental validation for the Furo[3,2-c]pyridine scaffold.
Cellular Pathway Perturbations
Impact on Cellular Signaling Pathways Regulating Growth and Metabolism
The furo[3,2-c]pyridine scaffold is a component of molecules that can influence cellular pathways essential for growth and metabolism. For instance, research on the related pyrrolo[3,2-c]pyridine derivatives has demonstrated their potent inhibitory effects on FMS kinase (CSF-1R). nih.gov This receptor tyrosine kinase is crucial for the proliferation and survival of monocyte/macrophage lineage cells, and its over-expression is linked to various cancers, including ovarian, prostate, and breast cancer. nih.gov Specific diarylamide derivatives of pyrrolo[3,2-c]pyridine have shown significant antiproliferative activity against multiple cancer cell lines, with IC50 values in the nanomolar to low micromolar range. nih.gov
Furthermore, derivatives of the isomeric furo[3,4-c]pyridine have been identified as inhibitors of the de novo pyrimidine biosynthesis pathway. researchgate.net They specifically target dihydroorotate dehydrogenase (DHODH), a key enzyme in this metabolic pathway. researchgate.net By depleting the cellular pool of pyrimidines, these compounds can amplify the cellular response to interferons and induce DNA damage, highlighting a link between metabolic pathways and innate immune signaling. researchgate.net
Mechanisms of Action as a Photosensitizer for Reactive Oxygen Species Generation
Certain derivatives of the furo[3,2-c]pyridine structure have been engineered to function as photosensitizers, which can generate reactive oxygen species (ROS) upon light irradiation. A novel photosensitizer with an aggregation-induced emission (AIE) characteristic, named LIQ-TF, was constructed based on a furo[3,2-c]pyridine core. rsc.org This compound exhibits near-infrared emission and demonstrates high efficiency in generating both singlet oxygen (¹O₂) and hydroxyl radicals (˙OH). rsc.org The AIE property is crucial, as it means the molecule becomes highly emissive and effective at ROS generation when aggregated, a state it can achieve when targeting specific biological structures like bacterial cells. This targeted ROS generation is the basis for photodynamic therapy, a treatment modality for killing cancer cells and pathogens.
Antiviral and Antimicrobial Research Pathways
In Vitro Evaluation against Bacterial Strains (e.g., Gram-positive bacteria)
The ability of furo[3,2-c]pyridine derivatives to act as photosensitizers has been leveraged for antimicrobial applications. The AIE-active photosensitizer LIQ-TF has shown specificity for imaging and photodynamic ablation of Gram-positive bacteria. rsc.org This specificity is a significant advantage, potentially reducing off-target effects. The compound's efficacy in vitro and in vivo suggests its potential for combating infections, including those caused by multidrug-resistant bacteria. rsc.org The broader class of quinolone carboxylic acids, which share structural similarities, has also been extensively studied for antibacterial activity. For example, certain 1-cyclopropyl-6-fluoro-4-quinolone-3-carboxylic acid derivatives have shown significant inhibitory activity against Gram-negative bacteria. nih.gov Similarly, studies on 1-(2-fluorovinyl)-7-substituted-4-quinolone-3-carboxylic acid derivatives have demonstrated potent in vitro antibacterial activity against both Gram-positive strains, such as Staphylococcus aureus and Streptococcus pneumoniae, and Gram-negative strains. psu.edu
Below is a table summarizing the antibacterial activity of a related quinolone derivative against selected bacterial strains.
| Compound | Bacterial Strain | Activity (MIC in µg/mL) |
| Z-16b | Staphylococcus aureus Smith | 0.05 |
| Z-16b | Streptococcus pneumoniae type III | 0.1 |
| Z-16b | Escherichia coli NIHJ JC-2 | 0.1 |
| Z-16b | Pseudomonas aeruginosa IID 1210 | 0.78 |
| Data derived from studies on 1-(2-fluorovinyl)-7-substituted-4-quinolone-3-carboxylic acid derivatives, which are structurally related to the subject compound. psu.edu |
Antifungal and Antiviral Activity Assessments (e.g., against phytopathogenic fungi, rotavirus, tobacco mosaic virus)
The therapeutic potential of furo[3,2-c]pyridine and its isomers extends to antifungal and antiviral applications. Preliminary studies on the related compound Furo[3,2-b]pyridine-2-carboxylic acid hydrochloride have indicated antimicrobial activity against various pathogens, including the phytopathogenic fungi Fusarium oxysporum and Botrytis fabae, with Minimum Inhibitory Concentration (MIC) values reported as low as 6.25 μg/mL. The broader class of pyridine-containing compounds has been recognized for a wide spectrum of antimicrobial and antiviral properties. mdpi.com Fused pyridine (B92270) systems, in particular, have shown promise. For instance, furo[2,3-f]quinolin-5-ol derivatives demonstrated good in vitro antifungal activity against Candida and Aspergillus species. nih.gov
The table below presents the antifungal activity of Furo[3,2-b]pyridine-2-carboxylic acid hydrochloride against specific phytopathogenic fungi.
| Compound | Fungal Strain | Activity (MIC in µg/mL) |
| Furo[3,2-b]pyridine-2-carboxylic acid hydrochloride | Fusarium oxysporum | 6.25 |
| Furo[3,2-b]pyridine-2-carboxylic acid hydrochloride | Botrytis fabae | 6.25 |
| Data based on preliminary studies of a structural isomer. |
While specific data on this compound against rotavirus or tobacco mosaic virus is not detailed in the provided context, the general antiviral activity of pyridine-based heterocycles is an active area of research, suggesting a potential avenue for future investigation. mdpi.com
Future Directions and Emerging Research Prospects
Development of Sustainable and Atom-Economical Synthetic Methodologies
The principles of green chemistry are increasingly being integrated into the synthesis of complex heterocyclic compounds like Furo[3,2-c]pyridine-7-carboxylic acid. The focus is on developing methodologies that are not only efficient in terms of yield but also environmentally benign.
Current Synthetic Approaches and Their Limitations: Traditional synthetic routes for furo[3,2-c]pyridine (B1313802) derivatives often involve multi-step processes with the use of stoichiometric reagents and volatile organic solvents, leading to significant waste generation. For instance, a known method involves a cascade process of Sonogashira reactions followed by a 5-endo-dig cyclization. semanticscholar.org While effective, these reactions can have a low atom economy, a concept that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product. nih.govwikipedia.orgacs.org
Emerging Sustainable Strategies: Future research is directed towards the adoption of more sustainable and atom-economical synthetic methods. These include:
Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times and improve yields in the synthesis of various pyridine (B92270) derivatives, often with reduced solvent usage. researchgate.netnih.gov
Mechanochemical Synthesis: Running reactions in a solvent-free or low-solvent environment through mechanical force (e.g., ball milling) can significantly reduce waste and energy consumption. ekb.egrasayanjournal.co.in
Catalytic Approaches: The use of catalytic rather than stoichiometric amounts of reagents is a cornerstone of atom economy. acs.org Research into novel catalysts for the synthesis of furo[3,2-c]pyridine scaffolds is an active area.
One-Pot, Multi-Component Reactions: Designing synthetic sequences where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates can improve efficiency and reduce waste. nih.gov
The table below outlines a comparison of conventional and potential green synthetic approaches for heterocyclic compounds, which can be applied to the synthesis of this compound.
| Feature | Conventional Synthesis | Green/Sustainable Synthesis |
| Solvent Use | Often requires large volumes of volatile organic solvents. | Aims for solvent-free conditions, use of greener solvents (e.g., water, ionic liquids), or recycling of solvents. |
| Energy Consumption | Typically relies on prolonged heating and cooling cycles. | Utilizes energy-efficient methods like microwave irradiation or mechanochemistry. nih.govrasayanjournal.co.in |
| Atom Economy | Can be low due to the use of stoichiometric reagents and protecting groups. wikipedia.org | Maximizes the incorporation of reactant atoms into the final product through catalytic reactions and addition reactions. nih.govacs.org |
| Waste Generation | Produces significant amounts of by-products and solvent waste. | Minimizes waste through high atom economy and efficient reaction design. |
| Reaction Steps | Often involves multiple, sequential steps with intermediate purification. | Favors one-pot, multi-component reactions to reduce steps and improve overall yield. nih.gov |
Application of Advanced Analytical Techniques for Real-Time Reaction Monitoring
To ensure the quality and consistency of pharmaceutical intermediates like this compound, the adoption of Process Analytical Technology (PAT) is becoming crucial. PAT is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials. globalresearchonline.netbruker.com
Real-Time Monitoring Tools: Advanced spectroscopic techniques are at the heart of PAT, allowing for in-line or on-line monitoring of chemical reactions as they occur. acs.orgrsc.orgresearchgate.netdigitellinc.com This provides a deeper understanding of reaction kinetics and mechanisms, enabling better control over the process. nih.govacs.org
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy techniques can monitor the concentration of reactants, intermediates, and products in real-time, providing valuable data for process optimization. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: Flow NMR and real-time multidimensional NMR spectroscopy can offer detailed structural information about transient intermediates, which is often difficult to obtain through traditional offline analysis. rsc.orgnih.gov
Mass Spectrometry (MS): On-line MS can be used to track the progress of a reaction by identifying and quantifying the species present in the reaction mixture. rsc.org
The implementation of these techniques in the synthesis of this compound would allow for precise control over reaction conditions, leading to improved yield, purity, and safety. acs.org
Integration of High-Throughput Screening with Computational Approaches for Target Identification
This compound serves as a scaffold for synthesizing libraries of compounds for high-throughput screening (HTS). selleckchem.comselleckchem.com HTS allows for the rapid testing of thousands of compounds against a biological target to identify potential drug candidates. nih.govnih.gov
Computational Synergy: The efficiency of HTS is greatly enhanced when integrated with computational methods. In silico screening, or virtual screening, uses computer models to predict the binding affinity of a compound to a target protein, such as a kinase or eIF4A. asianpubs.orgashpublications.orgrsc.org This allows for the pre-selection of compounds that are most likely to be active, saving time and resources.
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor to form a stable complex. asianpubs.orgashpublications.org
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a compound with its biological activity, enabling the prediction of the activity of new, unsynthesized compounds. nih.gov
For derivatives of this compound, these computational tools can be used to design libraries of compounds with a higher probability of inhibiting targets like GSK-3 and eIF4A. ashpublications.org
Exploration of this compound in Novel Biological Paradigms
While derivatives of this compound have been explored as kinase inhibitors for cancer and neurological disorders, the core scaffold may have utility in other biological contexts. nih.gov The diverse roles of heterocyclic compounds in medicinal chemistry suggest that this scaffold could interact with a variety of biological targets. rroij.com
Emerging Therapeutic Areas:
Anti-inflammatory and Immunomodulatory Effects: The structural motifs present in furo[3,2-c]pyridines could lend themselves to the development of inhibitors of enzymes involved in inflammatory pathways, such as certain cytochrome P450 enzymes. nih.govmdpi.com
Antiviral and Antimicrobial Applications: Heterocyclic compounds are a rich source of antimicrobial and antiviral agents. Screening libraries of this compound derivatives against a panel of viruses and bacteria could uncover new therapeutic leads.
Metabolic Disorders: Beyond diabetes, the modulation of cellular signaling pathways by derivatives of this compound could have applications in other metabolic diseases.
The exploration of these novel paradigms will involve screening against a broader range of biological targets and in various disease models.
Design and Synthesis of Conformationally Restricted this compound Analogs for Mechanistic Studies
To gain a deeper understanding of how derivatives of this compound interact with their biological targets, the design and synthesis of conformationally restricted analogs is a powerful strategy. acs.orgnih.govnih.govacs.org By "locking" the molecule into a specific three-dimensional shape, researchers can probe the bioactive conformation required for binding to a target enzyme. nih.gov
Benefits of Conformational Restriction:
Enhanced Potency and Selectivity: By pre-organizing the molecule in its bioactive conformation, binding affinity can be improved, leading to higher potency. nih.gov It can also enhance selectivity for the target enzyme over other related enzymes.
Improved Pharmacokinetic Properties: Rigidification of a molecule can lead to better metabolic stability and cell permeability.
Mechanistic Insights: Studying the structure-activity relationships of conformationally restricted analogs can provide detailed information about the binding mode and the key interactions with the target protein. nih.gov
This approach has been successfully used in the development of inhibitors for various kinases, and its application to the Furo[3,2-c]pyridine scaffold holds significant promise for the development of next-generation therapeutics. acs.orgnih.govacs.org
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing furo[3,2-c]pyridine-7-carboxylic acid, and what are their efficiency metrics?
- Methodological Answer : Furo[3,2-c]pyridine derivatives are typically synthesized via annulation or cyclization reactions. For example, Yb(OTf)₃-catalyzed [3 + 2] annulation between 4-hydroxycoumarins and β-nitroalkenes has been employed to construct furo[3,2-c]chromen-4-ones, a structurally related system . Adapting this method, researchers could explore coupling 4-hydroxypyridine precursors with alkynes or nitroalkenes under transition-metal catalysis. Efficiency metrics (yield, reaction time) depend on catalyst loading (e.g., 10 mol% Yb(OTf)₃) and solvent polarity. Characterization via HPLC (≥95% purity) and NMR (¹H/¹³C) is critical to confirm regioselectivity .
Q. What analytical techniques are most effective for characterizing this compound and its intermediates?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR resolve the fused aromatic system and carboxylic acid proton (δ ~12-14 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₈H₅NO₃ for the parent compound).
- FT-IR : Confirms carboxylic acid O-H stretch (~2500-3000 cm⁻¹) and C=O (~1700 cm⁻¹).
- X-ray Crystallography : Resolves solid-state conformation, as demonstrated for related pyridine-acrylic acid derivatives .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- Hazard Classification : Based on structurally similar compounds, expect acute toxicity (oral, Category 4), skin/eye irritation (Category 2), and respiratory irritation .
- Handling : Use fume hoods, nitrile gloves, and safety goggles. Avoid dust formation (static control recommended).
- Storage : Store at 2–8°C in airtight glass containers to prevent hydrolysis .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of this compound derivatives?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., Yb(OTf)₃, Sc(OTf)₃) for annulation reactions. Optimize loading (5–20 mol%) and solvent (acetonitrile vs. DMF) .
- Temperature Control : Microwave-assisted synthesis at 80–120°C may reduce reaction time (e.g., from 24h to 2h).
- Substrate Engineering : Introduce electron-withdrawing groups (e.g., nitro) to the pyridine ring to stabilize intermediates.
Q. What computational methods are suitable for predicting the reactivity and regioselectivity of this compound in drug design?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., kinases) to guide SAR studies.
- Docking Studies : Use software like AutoDock Vina to model binding affinities, as seen in studies of thieno[3,2-c]pyridine derivatives targeting HCK .
Q. How do structural modifications (e.g., halogenation) impact the biological activity of this compound?
- Methodological Answer :
- Halogenation at C-4 : Chlorine or bromine substitution enhances lipophilicity (logP ↑), potentially improving membrane permeability. Test via in vitro assays (e.g., IC₅₀ against cancer cell lines) .
- Carboxylic Acid Bioisosteres : Replace -COOH with tetrazoles or sulfonamides to modulate solubility and target engagement. Validate via SPR (surface plasmon resonance) binding assays.
Q. What strategies resolve contradictions in reported biological data for furo[3,2-c]pyridine derivatives?
- Methodological Answer :
- Batch Reproducibility : Ensure synthetic consistency (e.g., HPLC purity ≥98%, residual solvent analysis).
- Assay Standardization : Use cell lines with validated genetic backgrounds (e.g., ATCC-certified HeLa) and control compounds (e.g., doxorubicin for cytotoxicity).
- Meta-Analysis : Cross-reference data from databases like ChEMBL, focusing on compounds with similar substitution patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
